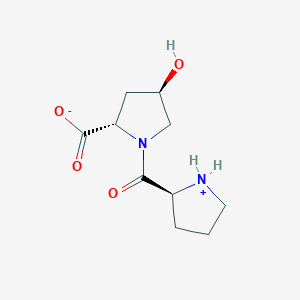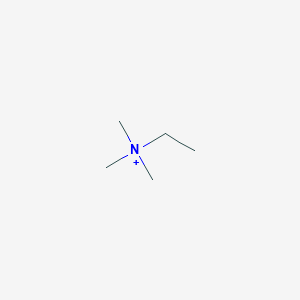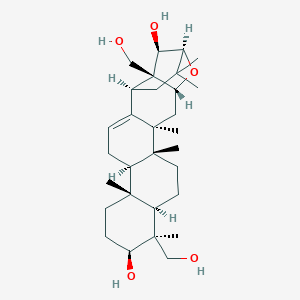
Aescigenin
Vue d'ensemble
Description
Applications De Recherche Scientifique
Clinical Applications in Venous Insufficiency and Inflammation : Aescigenin has shown significant activity in chronic venous insufficiency (CVI), haemorrhoids, and post-operative oedema. Its venotonic properties, which enhance venous tension, contribute to its efficacy in these conditions (Sirtori, 2001).
Impact on Cytochrome P450 Enzymes : this compound influences rat cytochrome P450 enzymes, which are crucial for drug metabolism. It has inductive effects on certain CYP enzymes while inhibiting others, indicating potential interactions with medications metabolized by these enzymes (Huang et al., 2014).
Membrane Interaction and Hemolytic Activity : this compound's interaction with cellular membranes, particularly its hemolytic activity due to its interaction with cholesterol, has been explored. Its effects on the structure and behavior of saponin-containing model membranes have been studied, indicating its potential in various biomedical applications (Sreij et al., 2019).
Neurobehavioral Effects : Studies on this compound have shown it improves neurobehavioral effects in humans, suggesting its potential for neurological applications. It has been shown to enhance psychomotor performances and memory capacity in healthy volunteers (Waheed et al., 2019), (Waheed et al., 2020).
Liver Injury Protection : this compound has been found to protect against liver injury induced by endotoxin in mice. Its anti-inflammatory effects, antioxidative properties, and the ability to modulate glucocorticoid receptor expression are key aspects of its hepatoprotective action (Jiang et al., 2011).
Antifungal and Plant Defense Elicitor : this compound also exhibits antifungal properties and can elicit plant defense responses, making it a candidate for biopesticide applications. Its effect against crop pathogens and the induction of plant immune responses highlight its dual role in plant protection (Trdá et al., 2019).
Neuroprotection in Spinal Cord Injury : Research has demonstrated the neuroprotective properties of this compound in spinal cord injury. Its anti-inflammatory and antioxidative actions, along with the reduction of neuronal loss and cell apoptosis, suggest its therapeutic value in spinal cord injury treatment (Cheng et al., 2016).
Propriétés
IUPAC Name |
(1R,3S,4R,7R,8S,9S,12R,13R,17S,20S,21R,22S)-8,22-bis(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22-30(18,16-32)23(34)24(25)35-22/h7,18-24,31-34H,8-16H2,1-6H3/t18-,19+,20+,21-,22+,23-,24+,26-,27+,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFFTNDQZFXWHS-OTRNTIHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC6C2(C(C1O6)O)CO)C)C)(C)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]5[C@@]6([C@H]4CC([C@@H]([C@@H]6O)O5)(C)C)CO)C)C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![P-[(1-Oxoallyl)amino]benzoic acid](/img/structure/B95305.png)


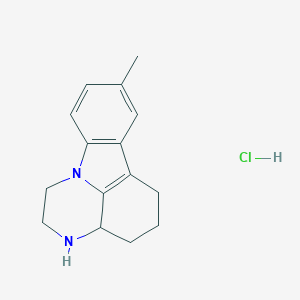
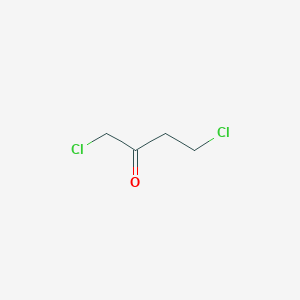
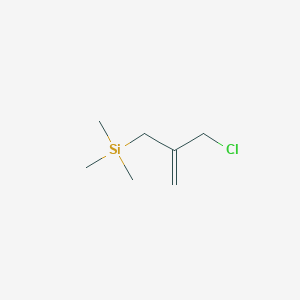
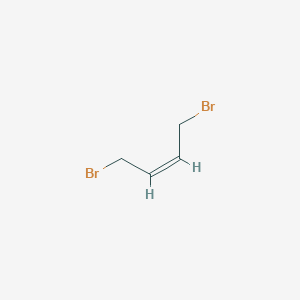
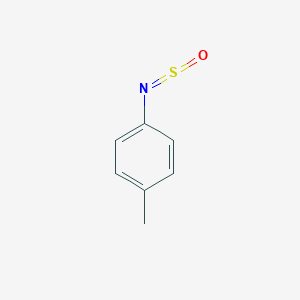
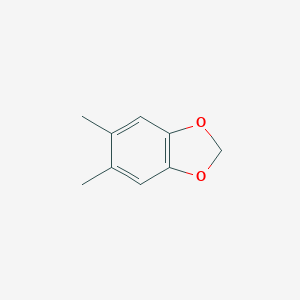
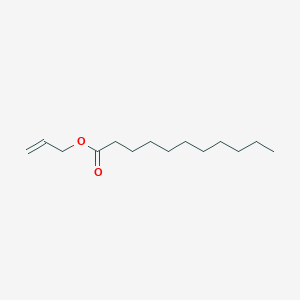
![2-Hydroxy-1-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B95319.png)
